molecular formula C22H17N3O2S B2599999 N-benzyl-4-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzamide CAS No. 422274-21-3

N-benzyl-4-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzamide

Cat. No.: B2599999
CAS No.: 422274-21-3
M. Wt: 387.46
InChI Key: GLOIQMLRKLHUJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, melting point, boiling point, solubility, etc. For “N-benzyl-4-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzamide”, the available information indicates that it has a molecular weight of 252.32 and a melting point of 170-174°C .

Scientific Research Applications

Disposition and Metabolism

Research on related compounds, such as SB-649868, an orexin 1 and 2 receptor antagonist, highlights the importance of studying the disposition and metabolism of pharmaceuticals in humans. For instance, C. Renzulli et al. (2011) investigated the disposition of [14C]SB-649868 in healthy male subjects to understand its pharmacokinetics, including elimination pathways and half-life. Such studies are crucial for the development of new medications, as they provide essential data on how drugs are processed in the body, which can be applied to optimize the pharmacological profiles of similar compounds.

Inhibition of Dopamine Neuron Firing

Research on dopamine receptor agonists, like pramipexole, offers insights into the neuropharmacological applications of related compounds. M. Piercey et al. (1996) examined pramipexole's selectivity and affinity for dopamine receptors, contributing to our understanding of its effects on dopamine neuron firing. Such studies are instrumental in the development of treatments for neurological disorders, suggesting potential research avenues for N-benzyl-4-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzamide in neuropharmacology.

Allergic Inflammation

The study of SG-HQ2, a synthetic analogue of gallic acid, by I. Je et al. (2015) on mast cell-mediated allergic inflammation provides a model for evaluating the anti-inflammatory potential of related compounds. This research demonstrates how synthetic analogues can be designed to modulate the immune response, offering a pathway for the investigation of this compound in immunology and inflammation.

Safety and Hazards

The safety and hazards of a compound refer to its potential risks and harmful effects. For “N-benzyl-4-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzamide”, the available information indicates that it has a GHS07 signal word, which means it is a warning. The hazard statements include H302, H315, H319, and H335 .

Properties

IUPAC Name

N-benzyl-4-(4-oxo-2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-1H-quinazolin-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2S/c26-20(23-14-15-6-2-1-3-7-15)16-10-12-17(13-11-16)25-21(27)18-8-4-5-9-19(18)24-22(25)28/h1-3,6-7,10-13,18-19H,4-5,8-9,14H2,(H,23,26)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAEHVVRQODSZHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)C(=O)N(C(=S)N2)C3=CC=C(C=C3)C(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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